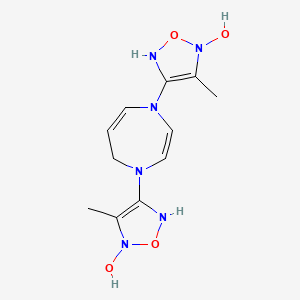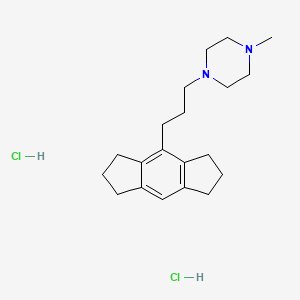
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a hexahydro-s-indacene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacene derivative, followed by its coupling with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a multi-protein complex involved in the immune response. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce inflammation and potentially treat related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another compound with a similar hexahydro-s-indacene moiety, used as an NLRP3 modulator.
1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide: A related compound with potential therapeutic applications.
Uniqueness
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is unique due to its specific structure, which combines a piperazine ring with a hexahydro-s-indacene moiety. This unique structure allows it to interact with specific molecular targets, such as the NLRP3 inflammasome, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
80761-01-9 |
|---|---|
Formule moléculaire |
C20H32Cl2N2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H30N2.2ClH/c1-21-11-13-22(14-12-21)10-4-9-20-18-7-2-5-16(18)15-17-6-3-8-19(17)20;;/h15H,2-14H2,1H3;2*1H |
Clé InChI |
PMAZXXYQRALEEK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


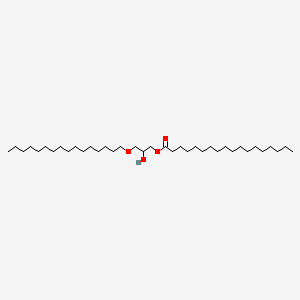
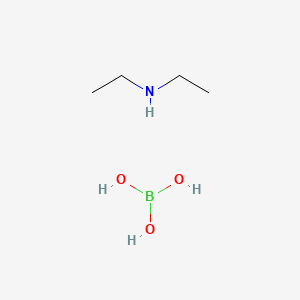
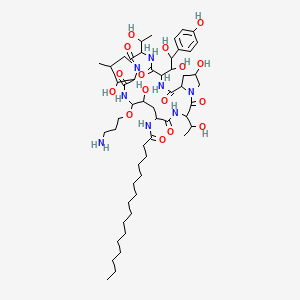
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
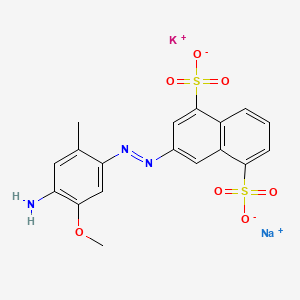
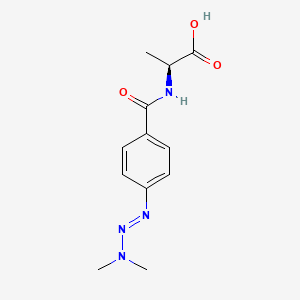
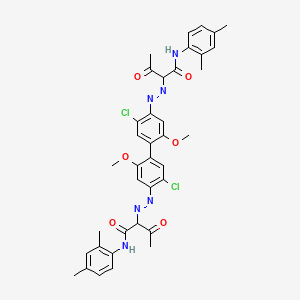
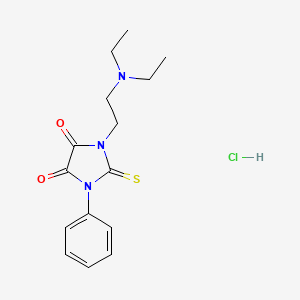
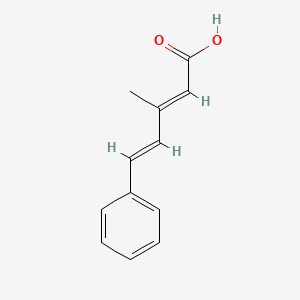
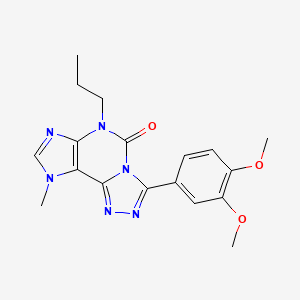
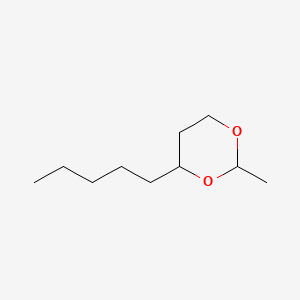
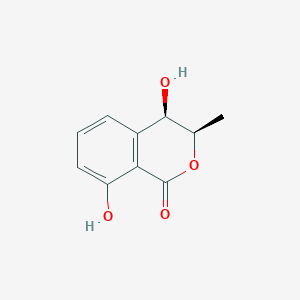
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
